molecular formula C16H13N3O3S B11021264 2-cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11021264
M. Wt: 327.4 g/mol
InChI Key: SMMPOKYUSNUAFZ-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, but let’s break it down. It belongs to the class of isoindole derivatives.
  • The systematic name reveals its structure:

      2-cyclopropyl: Indicates a cyclopropyl group attached to the isoindole ring.

      N-(5-methyl-1,3-thiazol-2-yl): Refers to a thiazole ring with a methyl substituent at position 5.

      1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Describes the core isoindole structure with a carboxamide group.

  • Isoindole compounds often exhibit interesting biological activities and are studied for their potential therapeutic applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Studied for its reactivity, stability, and novel synthetic methodologies.

      Biology: Investigated as potential bioactive compounds (e.g., antimicrobial, antitumor).

      Medicine: Screening for pharmacological properties, including enzyme inhibition or receptor binding.

      Industry: May serve as building blocks for drug development or materials science.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C16H13N3O3S

    Molecular Weight

    327.4 g/mol

    IUPAC Name

    2-cyclopropyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide

    InChI

    InChI=1S/C16H13N3O3S/c1-8-7-17-16(23-8)18-13(20)9-2-5-11-12(6-9)15(22)19(14(11)21)10-3-4-10/h2,5-7,10H,3-4H2,1H3,(H,17,18,20)

    InChI Key

    SMMPOKYUSNUAFZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4

    Origin of Product

    United States

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